molecular formula C16H25NO3S B2355044 N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide CAS No. 1211337-00-6

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide

Cat. No.: B2355044
CAS No.: 1211337-00-6
M. Wt: 311.44
InChI Key: FXZMUZWZFVRXHY-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide is a synthetic sulfonamide derivative intended for research use in laboratory settings. Sulfonamides are a significant class of organic compounds known for their diverse biological activities. Historically, antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, rendering them bacteriostatic . Beyond their antimicrobial properties, sulfonamide-based compounds are extensively investigated for a wide spectrum of therapeutic applications, including their use as anticonvulsants, diuretics, antiviral agents, and anti-inflammatory drugs . The specific structure of this compound, which incorporates a phenyloxane moiety, suggests potential for unique target binding and physicochemical properties, making it a compound of interest for medicinal chemistry research and drug discovery programs aimed at developing novel enzyme inhibitors or receptor modulators. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a lead compound for the development of new pharmacological tools. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-2-3-13-21(18,19)17-14-16(9-11-20-12-10-16)15-7-5-4-6-8-15/h4-8,17H,2-3,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMUZWZFVRXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mesylation of 4-Phenyloxan-4-ylmethanol

The hydroxyl group of 4-phenyloxan-4-ylmethanol is converted to a mesylate (methanesulfonate ester) using methanesulfonyl chloride (mesyl chloride) in dichloromethane (DCM) at 0–−10°C. Triethylamine acts as a base to neutralize HCl byproducts, ensuring a pH-stable environment. The reaction typically completes within 15–30 minutes, yielding a mesylate intermediate with >95% purity.

Key Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0–−10°C
  • Base: Triethylamine (1.5 equivalents)
  • Reaction Time: 15–30 minutes

Sulfonamide Coupling

The mesylate intermediate reacts with butane-1-sulfonamide in dimethylformamide (DMF) at 80–100°C for 12–24 hours under inert atmosphere. The nucleophilic nitrogen of the sulfonamide displaces the mesylate group, forming the C–N bond.

Optimization Insights :

  • Higher temperatures (>80°C) improve reaction rates but risk decomposition.
  • DMF enhances solubility of both reactants, favoring bimolecular substitution.
  • Yields range from 65–75% after purification.

Direct Sulfonamidation Using Sulfonyl Chlorides

An alternative single-step approach involves reacting 4-phenyloxan-4-ylmethylamine with butane-1-sulfonyl chloride. This method bypasses mesylation but requires stringent moisture control.

Reaction Mechanism

Butane-1-sulfonyl chloride reacts with the primary amine group of 4-phenyloxan-4-ylmethylamine in a polar aprotic solvent (e.g., tetrahydrofuran). Triethylamine or sodium carbonate is used to scavenge HCl.

Critical Parameters :

  • Solvent: Tetrahydrofuran or DCM
  • Base: Triethylamine (2.0 equivalents)
  • Temperature: 0–25°C
  • Yield: 60–70%

Challenges and Mitigation

  • Hydrolysis Risk : Sulfonyl chlorides are moisture-sensitive. Anhydrous conditions and low temperatures minimize side reactions.
  • Byproduct Formation : Excess base can deprotonate the amine, reducing reactivity. Stoichiometric base usage is critical.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Direct Sulfonamidation
Steps 2 1
Yield 65–75% 60–70%
Purity >95% 85–90%
Key Advantage High selectivity Fewer steps
Key Limitation Longer reaction time Moisture sensitivity

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Crude product is extracted with 1 N NaOH to remove unreacted sulfonamide, followed by DCM washes.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >99% purity.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ar–H), 4.10–3.80 (m, 4H, OCH₂), 3.30 (s, 2H, CH₂N), 1.80–1.20 (m, 10H, aliphatic H).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Continuous Flow Synthesis

Mesylation and sulfonamide coupling can be integrated into continuous flow reactors to enhance throughput. Microreactors minimize thermal gradients, improving yield consistency.

Solvent Recovery

DMF and DCM are recycled via distillation, reducing environmental impact and production costs.

Emerging Methodologies

Enzymatic Sulfonamide Formation

Recent studies explore lipase-catalyzed coupling of sulfonyl chlorides and amines in non-aqueous media, though yields remain suboptimal (<50%).

Photocatalytic Activation

Visible-light-mediated reactions using eosin Y as a photocatalyst show promise for milder conditions but require further optimization.

Chemical Reactions Analysis

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new sulfonamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential as a biochemical probe, helping researchers understand biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations and Physicochemical Properties

The table below compares N-[(4-Phenyloxan-4-yl)methyl]butane-1-sulfonamide with structurally related sulfonamides from the evidence:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Activity Reference
Target Compound 4-Phenyloxan-4-ylmethyl N/A N/A N/A Hypothesized antimicrobial N/A
P-18 (Pinacolone sulfonamide derivative) 4-(Trifluoromethoxy)phenyl 119.3–120.1 27 δ 10.12 (s, SO₂NH), 4.56 (s, SO₂CH₂) Not reported
P-1 (Pinacolone sulfonamide derivative) 3,3,3-Trifluoroethyl 121.5–123.1 38 δ 8.15 (t, SO₂NH), 3.79 (qd, N-CH₂) Not reported
8J (Quaternary ammonium sulfonamide) 3-(Butylsulfonamido)propyl N/A 73 δ 1H NMR (CDCl₃): multiple peaks for CH₂ Antimicrobial
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide (2S)-3-oxobutan-2-yl N/A N/A N/A Chiral intermediate
Key Observations:

Synthetic Accessibility : Yields for analogous sulfonamides vary widely (27–73%), suggesting that the target compound’s synthesis may require optimization for sterically demanding groups .

Spectral Signatures : The SO₂NH proton in sulfonamides typically appears as a singlet or triplet between δ 8.15–10.12 ppm, while SO₂CH₂ groups resonate near δ 4.56 ppm .

Structural and Functional Divergence

  • Electron-Withdrawing Groups : Compounds like P-18 and P-1 incorporate trifluoromethoxy or trifluoroethyl groups, which enhance metabolic stability and lipophilicity compared to the target compound’s oxane ring .
  • Chiral Centers : The 4-methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide () highlights the role of stereochemistry in sulfonamide activity, suggesting that the target compound’s tetrahedral oxane ring may introduce chirality, necessitating enantioselective synthesis .

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound can be characterized by its sulfonamide functional group, which is crucial for its biological activity. The presence of the phenyloxan moiety enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antibacterial Activity :
    • Studies have shown that sulfonamides exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects :
    • Research indicates that sulfonamides can possess anti-inflammatory properties. In a study involving various sulfonamide derivatives, certain compounds exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac .
  • Enzyme Inhibition :
    • This compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of treating diseases like Alzheimer's and managing urea levels in the body .

Table 1: Biological Activities of Related Sulfonamides

Compound NameActivity TypeTarget Bacteria/EnzymeIC50 Value (μg/mL)
N-(4-Bromo-phenyl)-5-(5-cyclohexyl...Anti-inflammatoryNot specified110
Compound 7lAntibacterialSalmonella typhiModerate
Compound 5eAnti-diabeticNot specifiedNot reported
N-(4-phenyloxan-4-yl)methylbutane...AChE InhibitorAcetylcholinesteraseNot reported

Case Study 1: Antibacterial Screening

In a comprehensive study, various sulfonamide derivatives were synthesized and screened for antibacterial activity. The results indicated that this compound displayed promising activity against Bacillus subtilis, suggesting its potential as an alternative antibacterial agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of sulfonamides on urease and AChE. The findings revealed that certain derivatives, including those structurally similar to this compound, exhibited significant inhibition, which could be beneficial in treating conditions related to excessive urea production and neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(4-phenyloxan-4-yl)methyl]butane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling the oxane-phenyl moiety with a sulfonamide precursor. Key steps include:
  • Nucleophilic substitution : Reacting 4-phenyloxane-4-methanamine with butane-1-sulfonyl chloride under inert conditions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Parameter Optimal Condition Impact on Yield/Purity
SolventDMFEnhances sulfonylation kinetics
Temperature0–5°CReduces hydrolysis byproducts
Reaction Time12–18 hoursEnsures complete conversion

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
  • NMR spectroscopy : Assign protons (¹H-NMR) and carbons (¹³C-NMR) to confirm regiochemistry.
  • Key signals :
  • δ 1.5–2.0 ppm (butane chain CH₂ groups).
  • δ 3.8–4.2 ppm (oxane methylene and sulfonamide NH).
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

Q. What physicochemical properties are critical for handling this compound in biological assays?

  • Methodological Answer :
  • Solubility : Assess in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for in vitro studies.
  • LogP : Estimated via HPLC (C18 column) to predict membrane permeability.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its biological activity, and what mechanisms are hypothesized?

  • Methodological Answer : The sulfonamide moiety acts as a bioisostere for carboxylates, enhancing target binding via:
  • Hydrogen bonding : Sulfonyl oxygen interacts with enzymatic active sites.
  • Electrostatic effects : Stabilizes interactions with cationic residues (e.g., lysine/arginine).
  • Structural analogs : Compare activity with carboxamide or phosphonate derivatives to validate mechanism .

Q. What computational strategies are employed to model the binding affinity of this compound with putative protein targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., with JAK1 or bacterial dihydropteroate synthase).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR models : Corrogate substituent effects (e.g., oxane phenyl vs. pyridine) on inhibitory potency .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Core modifications : Replace oxane with piperidine or tetrahydropyran to alter steric bulk.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability.
  • In vitro testing : Screen derivatives against off-target kinases or transporters to assess selectivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinases, RAW264.7 for inflammation).
  • Dose-response validation : Confirm IC₅₀ values across independent replicates.
  • Target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify off-target interactions .

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